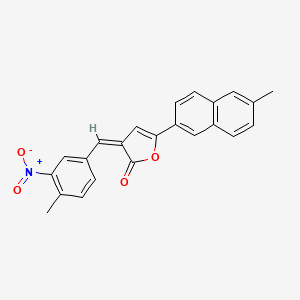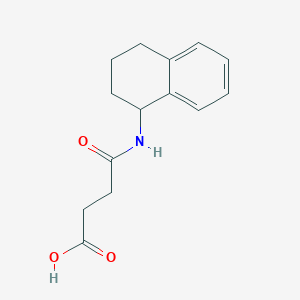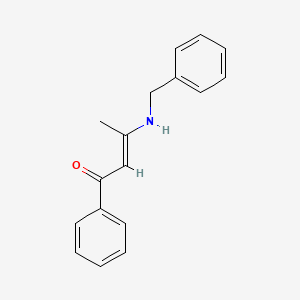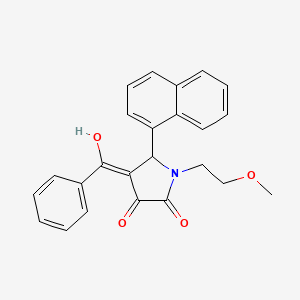
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, also known as MNF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MNF is a derivative of nitrofuran and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess antibacterial, antifungal, and antitumor properties. This compound has been found to be effective against a range of bacterial and fungal strains, including drug-resistant strains. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, this compound has been studied for its potential use as a pesticide. This compound has been shown to be effective against a range of pests, including insects and fungi. This compound has also been found to be non-toxic to non-target organisms, making it a promising alternative to conventional pesticides.
In environmental science, this compound has been studied for its potential use in water treatment. This compound has been shown to be effective in removing heavy metals and other pollutants from water, making it a promising candidate for use in wastewater treatment plants.
作用機序
The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target organisms. This compound has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. This compound has also been found to disrupt mitochondrial function in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism and the dose used. In bacteria and fungi, this compound has been shown to inhibit growth and reproduction, leading to cell death. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant effects in animal models.
実験室実験の利点と制限
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its broad-spectrum activity against bacteria, fungi, and cancer cells, its low toxicity to non-target organisms, and its potential use in water treatment and pesticide applications. However, this compound also has some limitations, including its complex synthesis method, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, including:
1. Further studies on the mechanism of action of this compound, including its interactions with key enzymes and metabolic pathways in target organisms.
2. Development of this compound derivatives with improved solubility and bioavailability.
3. Exploration of the potential use of this compound as a water treatment agent for the removal of heavy metals and other pollutants.
4. Investigation of the potential use of this compound as a pesticide for the control of insect and fungal pests.
5. Studies on the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has potential applications in various fields, including medicine, agriculture, and environmental science. Future research on this compound is needed to fully understand its mechanism of action and explore its potential uses in different fields.
合成法
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 6-methyl-2-naphthol with 4-methyl-3-nitrobenzaldehyde. The resulting intermediate product is then subjected to cyclization, followed by the addition of a base to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
特性
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-3-6-18-12-19(8-7-17(18)9-14)22-13-20(23(25)28-22)10-16-5-4-15(2)21(11-16)24(26)27/h3-13H,1-2H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFADXPXUHGYTB-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=C(C=C4)C)[N+](=O)[O-])/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5488376.png)
![1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5488386.png)

![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
![1-benzyl-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488406.png)
![N-(2-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5488428.png)
![(4R)-4-(4-{[(2,5-dimethyl-3-furoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5488435.png)

![1-{2,5-dioxo-1-[2-(phenylthio)phenyl]-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5488453.png)

![2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)

